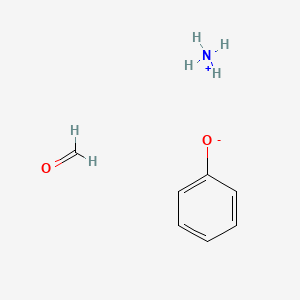![molecular formula C17H16O5 B14643163 4,5,5'-Trimethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde CAS No. 56261-32-6](/img/structure/B14643163.png)
4,5,5'-Trimethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of three methoxy groups and two aldehyde groups attached to a biphenyl core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3-trimethoxybenzene.
Substitution Reaction: The trimethoxybenzene undergoes a substitution reaction to introduce the biphenyl moiety.
Oxidation Reaction: The resulting compound is then subjected to an oxidation reaction to form the aldehyde groups.
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts. The process is designed to be environmentally friendly and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted biphenyl derivatives.
Scientific Research Applications
4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxybiphenyl
- 2′-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl
Comparison
4,5,5’-Trimethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde is unique due to the presence of both methoxy and aldehyde groups on the biphenyl core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
56261-32-6 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
2-(2-formyl-5-methoxyphenyl)-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C17H16O5/c1-20-13-5-4-11(9-18)14(7-13)15-8-17(22-3)16(21-2)6-12(15)10-19/h4-10H,1-3H3 |
InChI Key |
QYLVHPJBLFLPNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C2=CC(=C(C=C2C=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


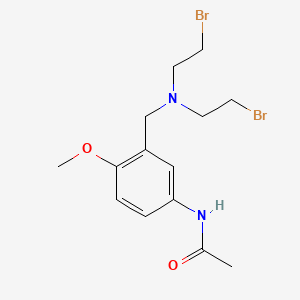
![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone](/img/structure/B14643081.png)
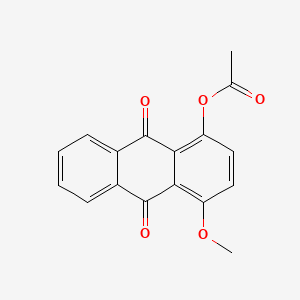
![Phenylbis[2-(phenylethynyl)phenyl]phosphane](/img/structure/B14643083.png)
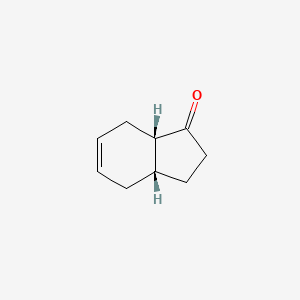
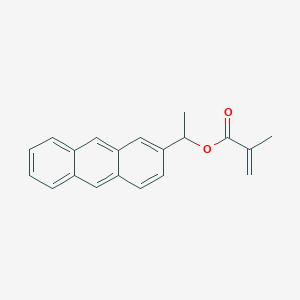
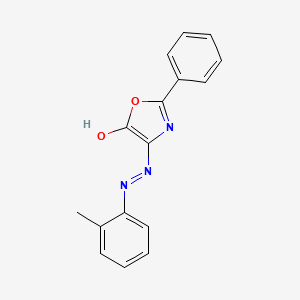
![N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide](/img/structure/B14643102.png)

![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
![4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643122.png)

![4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione](/img/structure/B14643142.png)
